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molecular formula C20H24O2 B190855 2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial CAS No. 502-70-5

2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial

Cat. No. B190855
M. Wt: 296.4 g/mol
InChI Key: YHCIKUXPWFLCFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07247752B2

Procedure details

To a suspension of 2,6,11,15-tetramethyl-hexadeca-2,4,6,8,10,12,14-heptaene-1,16-diol (50 g, 0.166 mol) in 3000 mL of DCM was added portionwise manganese dioxide (500 g, 5.75 mol) at room temperature. The mixture 15 was After heated to reflux for 2 h, the solid was filtered via celite and washed with CH2Cl2. The solvent was removed under reduced pressure to give 36 g of pure product (73%). 1H-NMR (300 Hz DMSO-d6) δ 9.42 (s, 2H, CHO), 7.18 (s, 1H, CH), 7.16 (s, 1H, CH), 6.93 (m, 6H, CH), 2.01 (s, 6H, CH3), 1.82 (s, 6H, CH3).
Name
2,6,11,15-tetramethyl-hexadeca-2,4,6,8,10,12,14-heptaene-1,16-diol
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
3000 mL
Type
solvent
Reaction Step One
[Compound]
Name
mixture 15
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 g
Type
catalyst
Reaction Step Three
Yield
73%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[CH:5][CH:6]=[CH:7][C:8]([CH3:22])=[CH:9][CH:10]=[CH:11][CH:12]=[C:13]([CH3:21])[CH:14]=[CH:15][CH:16]=[C:17]([CH3:20])[CH2:18][OH:19])[CH2:3][OH:4]>C(Cl)Cl.[O-2].[O-2].[Mn+4]>[CH3:20][C:17](=[CH:16][CH:15]=[CH:14][C:13]([CH3:21])=[CH:12][CH:11]=[CH:10][CH:9]=[C:8]([CH3:22])[CH:7]=[CH:6][CH:5]=[C:2]([CH3:1])[CH:3]=[O:4])[CH:18]=[O:19] |f:2.3.4|

Inputs

Step One
Name
2,6,11,15-tetramethyl-hexadeca-2,4,6,8,10,12,14-heptaene-1,16-diol
Quantity
50 g
Type
reactant
Smiles
CC(CO)=CC=CC(=CC=CC=C(C=CC=C(CO)C)C)C
Name
Quantity
3000 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
mixture 15
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
500 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the solid was filtered via celite
WASH
Type
WASH
Details
washed with CH2Cl2
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC(C=O)=CC=CC(=CC=CC=C(C=CC=C(C=O)C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 36 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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